molecular formula C16H14N4O4 B11319415 3-(1H-tetrazol-1-yl)phenyl (4-methoxyphenoxy)acetate

3-(1H-tetrazol-1-yl)phenyl (4-methoxyphenoxy)acetate

Cat. No.: B11319415
M. Wt: 326.31 g/mol
InChI Key: GXEROIAPVHXUFH-UHFFFAOYSA-N
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Description

3-(1H-tetrazol-1-yl)phenyl (4-methoxyphenoxy)acetate is an organic compound that features a tetrazole ring and a phenyl group linked to a methoxyphenoxy acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)phenyl (4-methoxyphenoxy)acetate typically involves the reaction of 3-(1H-tetrazol-1-yl)phenol with 4-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)phenyl (4-methoxyphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-tetrazol-1-yl)phenyl (4-methoxyphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl (4-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-tetrazol-1-yl)phenyl (4-methoxyphenoxy)acetate is unique due to its combination of a tetrazole ring and a methoxyphenoxy acetate moiety. This structure provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-(4-methoxyphenoxy)acetate

InChI

InChI=1S/C16H14N4O4/c1-22-13-5-7-14(8-6-13)23-10-16(21)24-15-4-2-3-12(9-15)20-11-17-18-19-20/h2-9,11H,10H2,1H3

InChI Key

GXEROIAPVHXUFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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